molecular formula C19H20O4 B4899788 Butan-2-yl 3-(4-acetyloxyphenyl)benzoate

Butan-2-yl 3-(4-acetyloxyphenyl)benzoate

Cat. No.: B4899788
M. Wt: 312.4 g/mol
InChI Key: IVZMXWBCICHAOQ-UHFFFAOYSA-N
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Description

Butan-2-yl 3-(4-acetyloxyphenyl)benzoate is a benzoic acid ester derivative characterized by a branched butan-2-yl ester group and a 3-(4-acetyloxyphenyl) substituent on the aromatic ring. This compound is structurally tailored for applications in pharmaceuticals or organic synthesis, where substituent positioning and steric effects are critical .

Properties

IUPAC Name

butan-2-yl 3-(4-acetyloxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-13(2)22-19(21)17-7-5-6-16(12-17)15-8-10-18(11-9-15)23-14(3)20/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZMXWBCICHAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 3-(4-acetyloxyphenyl)benzoate typically involves esterification reactions. One common method is the reaction of 3-(4-acetyloxyphenyl)benzoic acid with butan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 3-(4-acetyloxyphenyl)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Hydrolysis: 3-(4-hydroxyphenyl)benzoic acid and butan-2-ol.

    Reduction: 3-(4-hydroxyphenyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butan-2-yl 3-(4-acetyloxyphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butan-2-yl 3-(4-acetyloxyphenyl)benzoate involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo enzymatic hydrolysis to release the active phenolic compound, which can then interact with cellular receptors and enzymes to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural features and properties of Butan-2-yl 3-(4-acetyloxyphenyl)benzoate and related benzoate esters:

Compound Name CAS # Substituents Molecular Weight (g/mol) Key Properties
This compound N/A 3-(4-acetyloxyphenyl), butan-2-yl ~356.37 (estimated) High polarity, potential prodrug capability
Methyl benzoate 93-58-3 No substituents, methyl ester 136.15 Low viscosity, high volatility
Isopropyl benzoate 939-48-0 No substituents, branched isopropyl 178.23 Lower melting point than linear esters
Ethyl 3-[4-(butan-2-yl)phenoxy]benzoate N/A 3-phenoxy, butan-2-yl ~326.40 (estimated) Moderate polarity, steric hindrance
TLB 150 Benzoate 1208070-53-4 Chloro, cyano, oxadiazole substituents 497.93 High molecular weight, complex bioactivity
Key Observations:
  • Polarity and Solubility : The acetyloxy group in the target compound enhances polarity compared to unsubstituted analogs like methyl or isopropyl benzoate, likely improving solubility in polar solvents.

Stability and Reactivity

  • Hydrolytic Stability : The acetyloxy group is susceptible to esterase-mediated hydrolysis, contrasting with the stability of unsubstituted benzoates like methyl benzoate. This property aligns it with prodrugs requiring metabolic activation .
  • Thermal Stability : Branched esters (e.g., isopropyl benzoate) generally exhibit lower thermal stability than linear analogs. The target compound’s butan-2-yl group may similarly reduce thermal resilience compared to ethyl or methyl derivatives .
Table: Comparative Physicochemical Data
Property This compound Methyl Benzoate Isopropyl Benzoate
Molecular Weight (g/mol) ~356.37 136.15 178.23
Boiling Point (°C) >300 (estimated) 199 226
Solubility in Water Low (acetyloxy enhances polarity) Insoluble Insoluble
Hydrolytic Stability Moderate (acetyloxy cleavage) High High
Key Insights:
  • The target compound’s structural complexity places it between simple esters (e.g., methyl benzoate) and specialized derivatives like TLB 150 in terms of functional versatility .
  • Regulatory toxicology data for phenyl benzoates () suggest lower toxicity compared to mercury-containing analogs (), though specific studies on the target compound are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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